molecular formula C8H10N2O B057446 4-Aminoindolin-7-ol CAS No. 121545-81-1

4-Aminoindolin-7-ol

Cat. No. B057446
M. Wt: 150.18 g/mol
InChI Key: OCHAQTCASLOPQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminoindolin-7-ol is a chemical compound that belongs to the family of indolin-7-ol derivatives. It is a potent inhibitor of protein kinase C (PKC) and has been extensively studied for its potential use in cancer therapy. The compound has also shown promising results in the treatment of other diseases, such as diabetes and Alzheimer's disease.

Mechanism Of Action

The mechanism of action of 4-Aminoindolin-7-ol is through the inhibition of protein kinase C (4-Aminoindolin-7-ol). 4-Aminoindolin-7-ol is a family of serine/threonine kinases that play a key role in cell signaling pathways. 4-Aminoindolin-7-ol is overexpressed in many types of cancer, and its inhibition by 4-Aminoindolin-7-ol leads to the suppression of cancer cell growth and proliferation.

Biochemical And Physiological Effects

In addition to its anticancer properties, 4-Aminoindolin-7-ol has also been shown to have potential therapeutic effects in other diseases. The compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, and has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of 4-Aminoindolin-7-ol is its high potency as a 4-Aminoindolin-7-ol inhibitor. This makes it a useful tool for studying 4-Aminoindolin-7-ol signaling pathways and their role in disease. However, one limitation of the compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-Aminoindolin-7-ol. One area of interest is the development of more potent and selective 4-Aminoindolin-7-ol inhibitors based on the structure of 4-Aminoindolin-7-ol. Another area of interest is the exploration of the compound's potential therapeutic effects in other diseases beyond cancer, such as diabetes and Alzheimer's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-Aminoindolin-7-ol and its effects on 4-Aminoindolin-7-ol signaling pathways.

Synthesis Methods

The synthesis of 4-Aminoindolin-7-ol involves the reaction of indole-7-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-amino-2-methylphenol in the presence of a base, such as triethylamine, to yield 4-Aminoindolin-7-ol.

Scientific Research Applications

4-Aminoindolin-7-ol has been extensively studied for its potential use as a therapeutic agent in cancer treatment. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

CAS RN

121545-81-1

Product Name

4-Aminoindolin-7-ol

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

4-amino-2,3-dihydro-1H-indol-7-ol

InChI

InChI=1S/C8H10N2O/c9-6-1-2-7(11)8-5(6)3-4-10-8/h1-2,10-11H,3-4,9H2

InChI Key

OCHAQTCASLOPQY-UHFFFAOYSA-N

SMILES

C1CNC2=C(C=CC(=C21)N)O

Canonical SMILES

C1CNC2=C(C=CC(=C21)N)O

synonyms

1H-Indol-7-ol,4-amino-2,3-dihydro-(9CI)

Origin of Product

United States

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